molecular formula C22H19N3OS B2607528 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-methylquinolin-5-yl)acetamide CAS No. 1207029-66-0

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-methylquinolin-5-yl)acetamide

Cat. No. B2607528
CAS RN: 1207029-66-0
M. Wt: 373.47
InChI Key: GYYDTOZSALIOSG-UHFFFAOYSA-N
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Description

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-methylquinolin-5-yl)acetamide, commonly known as MPTQ, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. MPTQ belongs to the class of thiazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MPTQ is not fully understood. However, it has been reported to act on various targets such as DNA, enzymes, and receptors. MPTQ has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of histone deacetylases, which play a role in gene expression. MPTQ has been shown to bind to the adenosine receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
MPTQ has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. MPTQ has also been reported to inhibit the activity of NF-κB, a transcription factor involved in the regulation of immune responses. In addition, MPTQ has been shown to induce apoptosis in cancer cells by activating the caspase pathway. MPTQ has been reported to have low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

MPTQ has several advantages for lab experiments. It can be easily synthesized using different methods, and its yield can be improved by optimizing the reaction conditions. MPTQ has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, MPTQ has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to explore its therapeutic potential. In addition, MPTQ has not been tested in clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for the research on MPTQ. First, further studies are needed to explore its mechanism of action and identify its molecular targets. Second, preclinical studies should be conducted to evaluate its safety and efficacy in animal models. Third, clinical trials should be conducted to evaluate its safety and efficacy in humans. Fourth, MPTQ can be modified to improve its pharmacological properties such as solubility, bioavailability, and selectivity. Fifth, MPTQ can be tested in combination with other drugs to enhance its therapeutic potential. Overall, further research is needed to explore the therapeutic potential of MPTQ and its derivatives.

Synthesis Methods

MPTQ can be synthesized using different methods, including the reaction of 2-aminothiazole and 2-methyl-5-nitroquinoline followed by reduction and acetylation. Another method involves the reaction of 2-aminothiazole with 2-methyl-5-chloroquinoline followed by acetylation. The yield of MPTQ can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

MPTQ has been the subject of scientific research for its potential therapeutic applications. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, anti-tumor, and anti-microbial effects. MPTQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. MPTQ has shown promising results in preclinical studies, and further research is needed to explore its therapeutic potential.

properties

IUPAC Name

2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-(2-methylquinolin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-14-11-12-17-18(23-14)9-6-10-19(17)25-21(26)13-20-15(2)24-22(27-20)16-7-4-3-5-8-16/h3-12H,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYDTOZSALIOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CC3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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